N-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Description

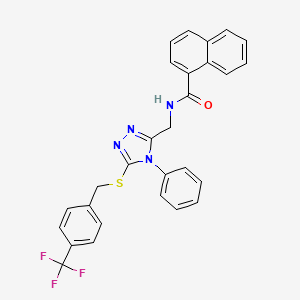

This compound features a 1,2,4-triazole core substituted at the 3-position with a methyl group bearing a 1-naphthamide moiety, at the 4-position with a phenyl group, and at the 5-position with a benzylthio group containing a trifluoromethyl substituent.

Properties

IUPAC Name |

N-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21F3N4OS/c29-28(30,31)21-15-13-19(14-16-21)18-37-27-34-33-25(35(27)22-9-2-1-3-10-22)17-32-26(36)24-12-6-8-20-7-4-5-11-23(20)24/h1-16H,17-18H2,(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGUUNXQGCZQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(F)(F)F)CNC(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: : Synthesis of the triazole core involves the cyclization of a hydrazine derivative with an isothiocyanate to form the 1,2,4-triazole ring.

Step 2: : Introduction of the phenyl and 4-(trifluoromethyl)benzyl groups is achieved via nucleophilic substitution reactions.

Step 3: : The final step involves the attachment of the naphthamide group through an amide bond formation reaction, typically using naphthoic acid and suitable coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

The industrial production of this compound would require optimization of each synthetic step to enhance yield and reduce cost. This often involves the use of continuous flow reactors for better control over reaction conditions and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, yielding sulfoxides and sulfones.

Reduction: : Reduction of the nitro groups on the aromatic ring can yield corresponding amines.

Substitution: : The aromatic rings allow for various electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under mild conditions.

Reduction: : Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: : Anhydrous aluminum chloride (AlCl3) in Friedel-Crafts reactions or halogenation with bromine (Br2).

Major Products

Oxidation produces sulfoxides or sulfones.

Reduction yields amines.

Substitution typically modifies the aromatic rings to introduce functional groups like halogens or nitro groups.

Scientific Research Applications

Chemistry

As a model compound in studying triazole-based reactions and mechanisms.

Biology and Medicine

Investigated for its potential as an antimicrobial agent, given the known efficacy of triazoles against fungi and bacteria.

Possible applications in anti-cancer research due to the ability of triazole derivatives to inhibit specific enzymes involved in cell proliferation.

Industry

Utilized in the synthesis of polymers with specific desired properties due to its unique structural characteristics.

Can be used as a precursor or intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is primarily influenced by its ability to interact with specific molecular targets.

Molecular Targets: : This compound can bind to enzymes or receptors, altering their activity. For example, triazole compounds are known to inhibit cytochrome P450 enzymes in fungi.

Pathways Involved: : It may disrupt cell wall synthesis in microbes or interfere with signal transduction pathways in cancer cells.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole Derivatives

Structural Analogues with Sulfur-Containing Substituents

(a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones

- Structure : These compounds (e.g., 7–9 in ) share the 1,2,4-triazole core but feature a sulfonylphenyl group at position 5 and a difluorophenyl group at position 3.

- Key Differences :

- Activity : Sulfonyl-containing triazoles exhibit moderate antimicrobial activity, whereas the benzylthio group in the target compound may improve membrane permeability due to higher lipophilicity .

(b) 4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

- Structure : This compound () includes a bromophenyl group at position 4 and a trimethoxyphenyl group at position 3.

- Key Differences: The target compound lacks the 2,6-difluorobenzyl and trimethoxyphenyl groups but introduces a naphthamide moiety, which may enhance interactions with aromatic residues in enzyme pockets.

Analogues with Acetamide/Thioacetamide Side Chains

(a) 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide

- Structure : Features a pyridinyl group at position 5 and a dimethoxyphenylacetamide side chain ().

- Key Differences :

(b) 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Substituent Effects on Physicochemical Properties

*Estimated via computational modeling.

Biological Activity

N-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a synthetic compound notable for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following:

- Molecular Formula : CHFNOS

- Molecular Weight : 486.5 g/mol

- CAS Number : 391899-69-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the trifluoromethyl group enhances lipophilicity and binding affinity, which may increase the compound's efficacy in inhibiting target enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that the compound effectively inhibited the growth of several bacterial strains at low concentrations, suggesting its potential as an antimicrobial agent in clinical settings .

Herbicidal Properties

The compound has shown promise as a herbicide. In a comparative study against commercial herbicides, it demonstrated a broader spectrum of activity against various weed species. Its efficacy was attributed to its ability to inhibit phytoene desaturase (PDS), an essential enzyme in carotenoid biosynthesis .

| Weed Species | Efficacy (g/ha) | Control (%) |

|---|---|---|

| Species A | 375 | 85 |

| Species B | 750 | 90 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential for therapeutic applications .

Case Study 2: Herbicidal Application

Field trials conducted on various crops revealed that the application of this compound at specified rates effectively controlled weed populations without adversely affecting crop yield. The trials indicated that the herbicidal activity was comparable to established products like diflufenican but with a broader spectrum of effectiveness .

Q & A

Q. Basic

- 1H/13C NMR : Assigns protons and carbons in the triazole, thioether, and naphthamide moieties. For example, the trifluoromethyl group shows a singlet at ~δ 120–125 ppm in 13C NMR .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ ion) with <5 ppm error .

- Melting Point Analysis : Consistency with literature values (e.g., 125–200°C range for triazole derivatives) .

How can researchers investigate the structure-activity relationship (SAR) of this compound for target selectivity?

Q. Advanced

- Substituent Variation : Systematically modify the phenyl, trifluoromethylbenzyl, or naphthamide groups and compare bioactivity (e.g., enzyme inhibition IC50 values) .

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., 5-lipoxygenase-activating protein) and identify critical binding residues .

- Pharmacophore Mapping : Highlight essential features (e.g., triazole-thioether for hydrogen bonding, naphthamide for hydrophobic interactions) .

What experimental strategies resolve contradictions in reported biological activity data for this compound?

Q. Advanced

- Tautomeric Equilibrium Analysis : Use NMR or computational studies to assess thione-thiol tautomerism, which may alter binding modes .

- Assay Standardization : Control variables like solvent polarity (DMSO vs. ethanol) and cell line selection to minimize variability .

- Dose-Response Curves : Validate activity across multiple concentrations to distinguish true efficacy from assay artifacts .

How can computational methods predict metabolic stability and toxicity?

Q. Advanced

- DFT (Density Functional Theory) : Calculate electron density maps to identify reactive sites (e.g., sulfur in thioether) prone to oxidation .

- CYP450 Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor model interactions with cytochrome P450 enzymes .

- In Silico Toxicity Screening : Use platforms like ProTox-II to assess hepatotoxicity or mutagenicity risks .

What purification techniques optimize yield and purity for this compound?

Q. Basic

- Recrystallization : Use ethanol/water or dichloromethane/hexane mixtures to remove unreacted starting materials .

- Column Chromatography : Employ silica gel with gradient elution (e.g., ethyl acetate/hexane) for challenging separations .

- HPLC : Validate purity (>95%) using C18 columns and UV detection at 254 nm .

How does the trifluoromethyl group influence the compound’s physicochemical properties?

Q. Advanced

- Lipophilicity : The -CF3 group increases logP (measured via shake-flask method), enhancing membrane permeability .

- Electron-Withdrawing Effect : Stabilizes the triazole ring via inductive effects, confirmed by NMR chemical shifts .

- Metabolic Resistance : Reduces oxidative degradation compared to non-fluorinated analogs .

What in vitro assays validate target engagement and mechanism of action?

Q. Advanced

- Enzyme Inhibition Assays : Measure IC50 against targets (e.g., 5-lipoxygenase) using spectrophotometric monitoring of product formation .

- Cellular Migration Assays : Test anti-metastatic potential in cancer cell lines (e.g., Boyden chamber for melanoma) .

- Receptor Binding Studies : Use radiolabeled ligands (e.g., [3H]-LTB4) to quantify displacement in competitive assays .

How to address low solubility in aqueous buffers during biological testing?

Q. Methodological

- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve aqueous solubility .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., thioether formation) .

- Byproduct Management : Monitor and remove intermediates (e.g., unreacted thiols) via inline FTIR or LC-MS .

- Regulatory Compliance : Ensure adherence to ICH guidelines for impurities (<0.15% for any unknown) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.